2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12-8-23-4-2-1-3-13(23)22-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWDMIMXYGLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of 2-[3,5-bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine exhibit potent antimicrobial properties. For instance, compounds containing this moiety have been shown to inhibit the growth of drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results demonstrated that modifications on the phenyl ring could enhance antibacterial potency. Notably, compounds with hydrophobic substituents showed increased activity against various bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1 | 1 | S. aureus |
| Compound 2 | 0.5 | S. epidermidis |
| Compound 3 | 2 | Enterococcus spp. |
NK-1 Receptor Affinity
Another significant application of this compound is its high affinity for the neurokinin-1 (NK-1) receptor, making it a candidate for treating conditions related to pain and anxiety disorders. Research indicates that this receptor plays a crucial role in pain transmission and emotional responses .
Agrochemical Applications
The trifluoromethyl group is known for enhancing the herbicidal activity of agrochemicals. Compounds derived from this compound have been investigated for their potential as herbicides and fungicides. Their unique chemical structure allows them to effectively target specific pests while minimizing environmental impact.
Case Study: Herbicidal Activity
A series of experiments evaluated the efficacy of trifluoromethyl-substituted compounds against various agricultural pests. Results indicated that these compounds exhibited significant herbicidal activity, outperforming traditional herbicides in certain applications .
Materials Science
In materials science, this compound has been explored for use in developing advanced materials due to its thermal stability and unique electronic properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties.
Case Study: Polymer Composites
Research has focused on incorporating this compound into polymer composites to improve their thermal resistance and mechanical strength. The addition of trifluoromethyl groups has been linked to enhanced performance under high-temperature conditions .
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The 3,5-bis(trifluoromethyl)phenyl substituent distinguishes this compound from other imidazo[1,2-a]pyridines. Key structural comparisons include:
- Electronic Modulation: The 3,5-bis(trifluoromethyl) group lowers the LUMO energy via inductive effects, enabling redshifted fluorescence compared to electron-donating groups (e.g., -OMe) . In contrast, sulfonyl (-SO₂R) or nitro (-NO₂) substituents (e.g., in pesticidal derivatives) introduce stronger EWGs, further reducing LUMO levels .
- HOMO-LUMO Decoupling : Unlike diaryl derivatives where C3 substituents primarily modulate HOMO and C5 groups affect LUMO, the target compound’s C2 substitution allows orthogonal tuning of electronic properties .
Photophysical Behavior
The compound’s emission wavelength correlates with substituent electron-withdrawing strength:
- Emission Wavelength : Derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibit longer emission wavelengths (e.g., ~450–500 nm) compared to those with electron-donating groups (e.g., -OMe: ~400 nm) .
- Quantum Yield: Fluorinated derivatives generally show moderate-to-high quantum yields due to reduced non-radiative decay, though exact values depend on additional functionalization (e.g., carboxylates vs. carboxamides) .
Biological Activity
2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine core and the presence of trifluoromethyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 284665-41-4
- Molecular Formula : C15H8F6N2
- Molecular Weight : 330.23 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminopyridine under acidic conditions. This reaction is often catalyzed by p-toluenesulfonic acid in solvents such as ethanol and requires heating to ensure complete conversion of reactants .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory effects on various cancer cell lines. In particular, compounds related to this compound have shown promising results against hepatocellular carcinoma (HCC) cells by regulating pathways associated with tumor growth and apoptosis .
Case Study :
A study demonstrated that treatment with a related compound inhibited liver cancer cell growth in a concentration-dependent manner. The mechanism involved the modulation of HNF 4α and STAT3 pathways, leading to enhanced apoptosis .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro assays reported an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to various receptors or proteins, altering their activity and influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of trifluoromethyl groups enhances the electronic properties and lipophilicity of the molecule, which can improve its interaction with biological targets .
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | Comparable to celecoxib | |
| Related Naphthofuran Compound | Anticancer | Varies (1-10.8 µM) |
Future Directions
Further research is necessary to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating detailed mechanisms through which this compound exerts its biological effects.
- Analog Development : Synthesizing new analogs to enhance potency and selectivity against specific targets.
Q & A
Q. Advanced
- COX-2 inhibition : Derivatives with 4-(methylsulfonyl)phenyl at C2 and morpholine at C3 show IC = 0.07 µM (selectivity index = 217.1) .
- Anticancer agents : Pyridinyl-thiazolyl hybrids exhibit sub-micromolar activity against HeLa and MDA-MB-231 cells via kinase inhibition .
- Antimicrobials : Trifluoromethyl groups enhance membrane permeability, with MIC values <1 µg/mL against Gram-positive pathogens .
What computational methods are used to predict the bioactivity and stability of these compounds?
Q. Advanced
- Molecular docking : Assess binding to COX-2 (PDB: 5KIR) or kinase domains. Trifluoromethyl groups often improve hydrophobic interactions .
- ADMET prediction : LogP values >3.5 for trifluoromethyl derivatives suggest high blood-brain barrier penetration but potential hepatotoxicity .
- DFT-based stability studies : Calculate bond dissociation energies (BDE) for labile groups (e.g., esters) under physiological pH .
How can researchers address stability issues during storage or biological assays?
Q. Advanced
- Lyophilization : Stabilizes hygroscopic trifluoromethyl derivatives at −20°C, maintaining >95% purity over 12 months .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine-containing analogs to prevent degradation in aqueous media .
- pH optimization : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of ester or amide functionalities .
What are the key considerations for designing structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent libraries : Include electron-rich (e.g., methoxy) and electron-poor (e.g., nitro) groups at C3/C5 to map electronic effects .
- Steric parameters : Compare ortho/meta/para-substituted aryl groups to quantify steric hindrance using Taft parameters .
- Biological vs. photophysical endpoints : Prioritize substituents that balance both (e.g., 4-cyanophenyl enhances fluorescence and COX-2 binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
